molecular formula C18H19N3O4S B228026 N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No. B228026
M. Wt: 373.4 g/mol
InChI Key: IJXKBVHLTIBBFX-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1980s as a compound with anti-tumor activity in mice, and since then, it has been the subject of extensive research.

Mechanism Of Action

The exact mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is not fully understood, but it is thought to involve the activation of the immune system. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to stimulate the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. It has also been shown to activate the transcription factor NF-kB, which is involved in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in tumor cells, the inhibition of angiogenesis, and the activation of the immune system. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.

Advantages And Limitations For Lab Experiments

One advantage of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is its ability to induce tumor cell death through a number of different mechanisms, which may make it effective against a wide range of cancer types. However, N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have limited efficacy in some cancer models, and its mechanism of action is not fully understood, which may make it difficult to optimize for clinical use.

Future Directions

There are a number of potential future directions for research on N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. One area of interest is the development of combination therapies that may enhance its anti-tumor activity. Another area of interest is the development of biomarkers that may predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. Finally, there is interest in developing new analogs of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide that may have improved efficacy and fewer side effects.

Synthesis Methods

N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be synthesized using a number of different methods, including the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-pentanedione, and the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-dimethyl-1,2,4-triazole-5-thione. These methods have been optimized over the years to improve yield and purity.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have anti-tumor activity in a number of different cancer models, including lung cancer, melanoma, and colon cancer. It has been studied in both in vitro and in vivo models, and has been shown to induce tumor cell death through a number of different mechanisms. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have anti-angiogenic properties, which may contribute to its anti-tumor activity.

properties

Product Name

N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide

InChI

InChI=1S/C18H19N3O4S/c1-11-6-5-7-12(2)16(11)19-26(24,25)13-8-9-15-14(10-13)17(22)21(4)18(23)20(15)3/h5-10,19H,1-4H3

InChI Key

IJXKBVHLTIBBFX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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